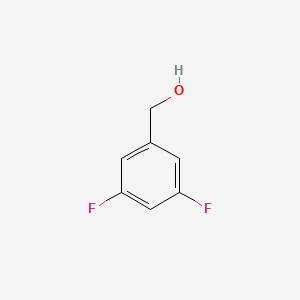

3,5-Difluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGIHEKXJKHXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335045 | |

| Record name | 3,5-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79538-20-8 | |

| Record name | 3,5-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorobenzyl Alcohol (CAS 79538-20-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzyl alcohol (CAS Number: 79538-20-8) is a fluorinated aromatic alcohol that serves as a versatile and valuable building block in the synthesis of a wide range of biologically active molecules. Its unique physicochemical properties, imparted by the presence of two fluorine atoms on the benzene ring, make it a sought-after intermediate in the development of pharmaceuticals and agrochemicals. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds. This technical guide provides a comprehensive overview of the properties, synthesis, purification, and applications of this compound, with a focus on its role in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid at room temperature. The presence of fluorine atoms significantly influences its electronic properties and reactivity. A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 79538-20-8 | [1][2][3][4] |

| Molecular Formula | C₇H₆F₂O | [1][2][3][4] |

| Molecular Weight | 144.12 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 97-99 °C at 9 mmHg | [5] |

| Density | 1.272 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.487 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic and benzylic protons. | [1] |

| ¹³C NMR | Spectra available, indicating the carbon skeleton and the effect of fluorine substitution. | [1] |

| ¹⁹F NMR | Spectra available, confirming the presence and chemical environment of the fluorine atoms. | [1] |

| Mass Spectrometry (GC-MS) | Major peaks observed at m/z 144 (M⁺) and 115. | [1][6] |

| Infrared (IR) Spectroscopy | Data available, showing characteristic absorptions for O-H and C-F bonds. | [6] |

Safety Information

This compound is a chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

|

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

|

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

|

Data sourced from PubChem.[4]

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the reduction of commercially available precursors such as 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid.

This method is a common and relatively mild procedure for the reduction of aldehydes to primary alcohols.[1][7]

Materials:

-

3,5-Difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).

-

Cool the solution in an ice bath to 0 °C with stirring.

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

For the reduction of the carboxylic acid, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required. This reaction must be carried out under anhydrous conditions.[8][9][10]

Materials:

-

3,5-Difluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Under a nitrogen atmosphere, add LiAlH₄ (1.5-2.0 eq) to anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Combine the filtrate and washes, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

Purification

The crude this compound obtained from either synthesis can be purified by vacuum distillation .[11][12][13]

Apparatus:

-

Distillation flask

-

Short path distillation head or a Claisen adapter with a condenser

-

Receiving flask(s)

-

Thermometer

-

Vacuum pump with a trap

-

Heating mantle and stirrer

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Transfer the crude this compound to the distillation flask with a stir bar.

-

Slowly apply vacuum to the system.

-

Begin heating and stirring the distillation flask.

-

Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 97-99 °C at 9 mmHg).

Analytical Methods for Purity Determination

GC-MS Parameters (Illustrative):

-

Column: A non-polar or medium-polarity column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split mode.

-

Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.[5] this compound is a key starting material for introducing the 3,5-difluorobenzyl moiety into a variety of molecular scaffolds.

Role as a Synthetic Intermediate

This compound is primarily used as an intermediate in multi-step syntheses.[5] The hydroxyl group can be readily converted to other functional groups, such as halides or mesylates, to facilitate nucleophilic substitution reactions.

Potential Therapeutic Areas

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the 3,5-difluorobenzyl group is present in molecules investigated for various therapeutic applications. For instance, derivatives containing this moiety have been explored as kinase inhibitors .[18][19] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.

Derivatives of structurally similar benzyl alcohols have also been investigated as antifungal agents , targeting enzymes like succinate dehydrogenase (SDH).[20] This suggests a potential application for this compound derivatives in the development of novel fungicides.

The design, synthesis, and biological evaluation of novel compounds often involve Structure-Activity Relationship (SAR) studies, where the effects of different substituents on a core molecule are investigated.[21][22][23][24] The 3,5-difluorobenzyl group is a valuable substituent to explore in such studies due to its unique electronic and steric properties.

Agrochemicals

In addition to pharmaceuticals, fluorinated compounds play a significant role in the agrochemical industry.[5] this compound can be a precursor for the synthesis of novel herbicides and pesticides.[5] The fluorine atoms can enhance the efficacy and environmental stability of these products.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical science. Its well-defined physicochemical properties, coupled with the advantageous effects of its fluorine substituents, make it a valuable tool for researchers and developers. The synthetic routes to this compound are accessible through standard laboratory procedures, and its purity can be reliably assessed using modern analytical techniques. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of versatile building blocks like this compound in the innovation pipeline is set to increase. Further research into the biological activities of its derivatives will likely uncover new therapeutic and agricultural applications.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound [xieshichem.com]

- 4. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [webbook.nist.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. series.publisso.de [series.publisso.de]

- 17. ewai-group.com [ewai-group.com]

- 18. pure.ed.ac.uk [pure.ed.ac.uk]

- 19. chemicalkinomics.com [chemicalkinomics.com]

- 20. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3,5-Difluorobenzyl alcohol

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Difluorobenzyl alcohol is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms on the aromatic ring, make it a valuable building block for the synthesis of complex molecules. The fluorine substituents can enhance biological activity, modulate lipophilicity, and improve the metabolic stability of parent compounds, making this alcohol a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in synthetic workflows.

Physical and Chemical Properties

This compound is typically a colorless to light-colored liquid under standard conditions. It is characterized by its high boiling point relative to its molecular weight and its limited miscibility with water. The presence of fluorine atoms increases its density compared to benzyl alcohol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | (3,5-difluorophenyl)methanol | [2][3] |

| CAS Number | 79538-20-8 | [2][3] |

| Molecular Formula | C₇H₆F₂O | [2][3] |

| Molecular Weight | 144.12 g/mol | [2] |

| Appearance | Colorless to light brown/red/green clear liquid | [1] |

| Boiling Point | 97 - 99 °C @ 9 mmHg | [1] |

| Density | 1.272 - 1.29 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.487 | [4] |

| Flash Point | 94 °C | [5] |

| Solubility | Not miscible or difficult to mix in water; soluble in organic solvents | [1] |

Chemical Reactivity and Stability

Stability: this compound is known to be air-sensitive. It should be stored under an inert atmosphere in cool, dry conditions to prevent oxidation.

Reactivity: The primary reactivity of this compound is centered on the hydroxyl group (-OH) and the benzylic position.

-

Incompatible Materials: It is incompatible with strong oxidizing agents.

-

Hazardous Decomposition: Thermal decomposition can lead to the release of hazardous products, including carbon monoxide (CO) and carbon dioxide (CO₂).

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions. For instance, it can be converted to 3,5-difluorobenzyl bromide, a versatile alkylating agent in organic synthesis.[6]

-

Esterification: It readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters.

-

Oxidation: The alcohol can be oxidized to form 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid, depending on the oxidizing agent and reaction conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocol: Reduction of a Carbonyl Precursor

A common and effective method for synthesizing benzyl alcohols is the reduction of the corresponding benzoyl derivative (e.g., acid chloride, ester, or ketone) using a hydride reducing agent. The following is a representative protocol adapted from the reduction of a similar ketone, which can be applied to a precursor like 3,5-difluorobenzoyl chloride.[7][8]

Reaction: Reduction of 3,5-Difluorobenzoyl Chloride with Sodium Borohydride

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium borohydride (NaBH₄, ~1.5 equivalents) in an appropriate solvent mixture, such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Addition of Precursor: Dissolve 3,5-difluorobenzoyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred, cooled solution of sodium borohydride. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of water or dilute acid (e.g., 1M HCl) to destroy excess sodium borohydride.

-

Workup and Extraction: Dilute the reaction mixture with water and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification Protocol: Vacuum Distillation

Crude benzyl alcohols are often purified by vacuum distillation to remove non-volatile impurities and residual solvents.[9][10]

-

Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

-

Transfer: Transfer the crude this compound into the distillation flask.

-

Distillation: Slowly reduce the pressure to the desired level (e.g., ~9 mmHg). Begin heating the distillation flask gently with a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point (97-99 °C at 9 mmHg). Discard any initial lower-boiling fractions.

-

Completion: Once the product has been collected, turn off the heat and allow the apparatus to cool before slowly reintroducing air to the system.

Analytical Protocols

4.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the purified alcohol in a volatile organic solvent like methanol or dichloromethane (e.g., 1 mg/mL).

-

Instrumental Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium or Nitrogen.

-

Injection Port Temperature: 260-280 °C.

-

Oven Program: Start at 60 °C, hold for a few minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~270 °C.

-

MS Detector: Use Electron Ionization (EI) mode. Scan a mass range of m/z 40-300.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by the relative area of the product peak in the chromatogram. The mass spectrum should show the expected molecular ion peak (m/z = 144) and characteristic fragmentation pattern.

4.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[14][15][16]

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[17]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer. The resulting spectra should be consistent with the structure of this compound.

Mandatory Visualizations

The following diagrams illustrate key workflows involving this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Role of this compound as an intermediate in drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 79538-20-8 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. benchchem.com [benchchem.com]

- 9. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. ewai-group.com [ewai-group.com]

- 13. longdom.org [longdom.org]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. sites.bu.edu [sites.bu.edu]

- 17. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

3,5-Difluorobenzyl alcohol molecular weight and formula

An In-Depth Guide to the Physicochemical Properties of 3,5-Difluorobenzyl Alcohol

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise summary of the molecular formula and weight for this compound, a compound often utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2]

Core Molecular Data

The essential molecular details of this compound are presented below. This data is foundational for all stoichiometric calculations, analytical characterizations, and experimental designs involving this compound.

| Property | Value |

| Chemical Formula | C₇H₆F₂O |

| Molecular Weight | 144.12 g/mol [3][4][5][6] |

| 144.1187 g/mol [7] | |

| CAS Number | 79538-20-8[3][7] |

The molecular formula, C₇H₆F₂O, indicates a composition of seven carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom.[3][7] The slight variation in molecular weight values is attributable to differences in the precision of atomic mass units used in the calculations by various data sources.

Logical Relationship of Compound Properties

The following diagram illustrates the logical flow from the compound's identity to its fundamental physicochemical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 79538-20-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound/CAS:79538-20-8-HXCHEM [hxchem.net]

- 5. 79538-20-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

Spectroscopic Profile of 3,5-Difluorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Difluorobenzyl alcohol (CAS No. 79538-20-8), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including tabulated data and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.95 - 6.85 | m | 3H | Ar-H |

| 4.68 | s | 2H | -CH₂- |

| 1.85 | t (broad) | 1H | -OH |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 163.5 (dd, J = 247.5, 12.5 Hz) | C3, C5 |

| 145.5 (t, J = 10.0 Hz) | C1 |

| 112.5 (dd, J = 25.0, 5.0 Hz) | C2, C6 |

| 102.5 (t, J = 25.0 Hz) | C4 |

| 64.0 | -CH₂- |

Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired on a Bruker Avance-III spectrometer operating at a frequency of 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (0.00 ppm). The data was processed using standard Fourier transform techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to O-H, C-H, and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad, Strong | O-H stretch (alcohol) |

| 3080 | Weak | Aromatic C-H stretch |

| 2920 | Weak | Aliphatic C-H stretch (-CH₂-) |

| 1620, 1590 | Medium | C=C stretch (aromatic ring) |

| 1350 - 1100 | Strong | C-F stretch |

| 1040 | Strong | C-O stretch (primary alcohol) |

Experimental Protocol: IR Spectroscopy

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[1] A neat sample was analyzed using the Attenuated Total Reflectance (ATR) technique with a DuraSamplIR II accessory.[1] The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺ (Molecular ion) |

| 115 | 85 | [M - CHO]⁺ |

| 95 | 50 | [M - CHO - HF]⁺ |

| 75 | 30 | [C₆H₄F]⁺ |

Experimental Protocol: Mass Spectrometry

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The analysis was performed under electron ionization (EI) conditions. The data presented is from the National Institute of Standards and Technology (NIST) database.[1]

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of this compound is outlined below. This process ensures a comprehensive structural elucidation of the compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

IUPAC name and synonyms for 3,5-Difluorobenzyl alcohol

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound 3,5-Difluorobenzyl alcohol, including its nomenclature, chemical properties, and common applications.

Chemical Identity and Nomenclature

The primary identifier for this compound is its IUPAC (International Union of Pure and Applied Chemistry) name. Several synonyms are also commonly used in literature and commercial listings.

Synonyms:

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 79538-20-8[1][2][5][6][7] |

| Molecular Formula | C₇H₆F₂O[1][2][5][7] |

| Molecular Weight | 144.12 g/mol [1][2][7] |

| Appearance | Transparent colorless to very slightly brown liquid[4] |

| Boiling Point | 97-99 °C (at 9 mmHg)[4] |

| Density | 1.272 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.487[3] |

Applications in Research and Development

This compound is a versatile fluorinated organic compound with significant applications across various scientific disciplines. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable building block in synthesis.

Key Application Areas:

-

Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of pharmaceuticals.[3][8] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

-

Agrochemical Synthesis: It is utilized in the development of new pesticides and herbicides.[8]

-

Liquid Crystal Materials: It serves as an intermediate in the production of liquid crystal materials.[4]

-

Organic Synthesis: It is a common starting material or building block for the synthesis of more complex molecules.[8]

-

Material Science: The compound can be incorporated into polymers to improve thermal stability and chemical resistance.[8]

Experimental Workflow: A Generalized Synthesis

While specific experimental protocols are proprietary and vary by application, a general workflow for reactions involving this compound often follows the logical steps of reaction setup, monitoring, workup, and purification. The diagram below illustrates this generalized process.

Caption: Generalized workflow for a chemical reaction using this compound.

References

- 1. This compound/CAS:79538-20-8-HXCHEM [hxchem.net]

- 2. This compound | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 79538-20-8 [chemicalbook.com]

- 4. This compound 79538-20-8 [mingyuanchemical.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [xieshichem.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

Health and safety information for 3,5-Difluorobenzyl alcohol

An In-depth Technical Guide to the Health and Safety of 3,5-Difluorobenzyl Alcohol

This guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and established testing guidelines.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (3,5-difluorophenyl)methanol |

| CAS Number | 79538-20-8 |

| Molecular Formula | C₇H₆F₂O |

| Molecular Weight | 144.12 g/mol |

| Appearance | Colorless to light yellow or light orange clear liquid |

| Boiling Point | 97 - 99 °C at 9 mmHg |

| Density | 1.272 g/mL at 25 °C |

| Flash Point | 94 °C |

| Refractive Index | 1.49 |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

First Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] Call a POISON CENTER or doctor/physician if you feel unwell.[2] If not breathing, give artificial respiration.[3] |

| Ingestion | Do NOT induce vomiting.[3] Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to minimize risk.

| Aspect | Recommendation |

| Handling | Wash hands thoroughly after handling.[2] Wear protective gloves, protective clothing, eye protection, and face protection.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are close to the workstation location.[3] |

| Storage | Store in a well-ventilated place.[2] Keep container tightly closed.[2] Store locked up.[2] Keep containers tightly closed in a dry, cool place. Store under an inert atmosphere.[3] |

| Incompatible Materials | Strong oxidizing agents.[2] |

| Personal Protective Equipment | Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Stability and Reactivity

| Parameter | Information |

| Reactivity | None known, based on information available.[2] |

| Chemical Stability | Air sensitive.[2] Stable under normal conditions. |

| Conditions to Avoid | Incompatible products, excess heat, exposure to air.[2] |

| Incompatible Materials | Strong oxidizing agents.[2] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF).[2] |

| Hazardous Polymerization | Hazardous polymerization does not occur.[2] |

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following are detailed methodologies based on OECD guidelines for assessing skin and eye irritation, which are the primary hazards identified.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated for approximately 60 minutes at 37°C and 5% CO₂.

-

Test Substance Application:

-

For liquids like this compound, a defined volume (e.g., 30 µL) is applied topically to the tissue surface.

-

A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

-

Exposure and Incubation: The tissues are exposed to the test substance for a fixed period (e.g., 60 minutes) at 37°C and 5% CO₂.

-

Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period (e.g., 42 hours) to allow for recovery or manifestation of cytotoxic effects.

-

Viability Assessment (MTT Assay):

-

Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for approximately 3 hours.

-

Viable cells reduce the yellow MTT to a blue formazan salt.

-

The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer.

-

-

Data Interpretation:

-

The percentage of viable cells in the test tissues is calculated relative to the negative control.

-

A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50%.[4]

-

Acute Eye Irritation/Corrosion Test (OECD 405)

This in vivo test assesses the potential of a substance to cause eye irritation or damage. It is typically conducted when in vitro data is insufficient.

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. The eyes of the animals are examined to ensure they are free from defects.

-

Test Substance Administration:

-

Observation:

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Ocular reactions are scored for the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) according to a standardized scoring system (e.g., Draize scale).

-

-

Data Interpretation:

-

The severity and reversibility of the ocular lesions are evaluated.

-

The substance is classified based on the persistence and severity of the observed effects. A substance causing effects that are fully reversible within 21 days is classified as an eye irritant (Category 2A).

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Caption: Workflow for In Vivo Acute Eye Irritation Testing (OECD 405).

Toxicological and Ecological Information

-

Acute Toxicity: The toxicological properties of this compound have not been fully investigated.[2]

-

Ecotoxicity: Information on the ecotoxicity, persistence and degradability, and bioaccumulation of this compound is not available.[2] It is advised not to empty it into drains.[2]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Disposal should be in accordance with federal, state, and local environmental regulations. Dispose of contents/container to an approved waste disposal plant.[2]

References

A Technical Guide to 3,5-Difluorobenzyl Alcohol for Pharmaceutical Research and Development

For Immediate Release

This technical guide provides an in-depth overview of 3,5-Difluorobenzyl alcohol, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines its commercial availability, key synthetic applications, and its role in the development of targeted therapeutics.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of commercial suppliers, catering to both small-scale research and bulk manufacturing needs. Purity levels are consistently high, typically exceeding 97-98%, ensuring reproducibility in sensitive synthetic applications. The following table summarizes the offerings from prominent chemical suppliers.

| Supplier | Purity | Available Quantities |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 10g, Bulk |

| Chem-Impex | ≥ 98% (GC) | Gram to Kilogram |

| Apollo Scientific | 98% | 10g, 25g, 100g |

| Fluorochem | 97% | 5g, 25g, 100g, 500g |

| Santa Cruz Biotechnology | N/A | Inquire for details |

| Amerigo Scientific | For Research Use Only | Inquire for details |

| ChemicalBook | 95-99% | Kilogram quantities |

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of two fluorine atoms on the benzyl ring can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] It is particularly noted for its use in the development of pharmaceuticals targeting neurological disorders.[1]

A primary application of this compound is in the synthesis of substituted benzyl ethers and other derivatives. These moieties are integral to the structure of numerous compounds under investigation for various therapeutic areas.

Experimental Protocols

Synthesis of 3,5-Difluorobenzyl Bromide

A common synthetic transformation involving this compound is its conversion to the corresponding bromide, a versatile reagent for subsequent nucleophilic substitution reactions.

Reaction Scheme:

Figure 1: Synthesis of 3,5-Difluorobenzyl bromide.

Methodology:

-

In a dry reaction flask, combine triphenylphosphine (10.5 mmol) and carbon tetrabromide (10.5 mmol).

-

Add 25 mL of ether and stir the resulting mixture at room temperature for 30 minutes.

-

Slowly add a solution of this compound (10.5 mmol) in ether to the reaction mixture.

-

Continue stirring at 25°C for an additional 40 minutes.

-

Upon completion of the reaction, add petroleum ether to precipitate triphenylphosphine oxide.

-

Remove the precipitate by filtration.

-

Concentrate the filtrate under vacuum.

-

Purify the residue by silica gel chromatography using n-hexane as the eluent to obtain 3,5-Difluorobenzyl bromide.

Role in the Synthesis of a TRPV4 Antagonist

The 3,5-difluorobenzyl moiety is a key structural feature of certain potent and selective antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is implicated in a variety of physiological processes, and its modulation is a promising therapeutic strategy for several diseases.

The TRPV4 Signaling Pathway

TRPV4 is a non-selective cation channel that can be activated by a variety of stimuli, including osmotic pressure, temperature, and mechanical stress. Its activation leads to an influx of calcium ions, which in turn triggers a range of downstream cellular responses. The diagram below illustrates a simplified representation of the TRPV4 signaling cascade.

Figure 2: Simplified TRPV4 signaling pathway and point of inhibition.

Synthetic Workflow for a TRPV4 Antagonist Intermediate

The synthesis of potent TRPV4 antagonists often involves the incorporation of the 3,5-difluorobenzyl group via an ether linkage. The following workflow outlines a general approach to synthesizing a key intermediate for such antagonists.

Figure 3: General workflow for synthesizing a TRPV4 antagonist intermediate.

This guide highlights the utility of this compound as a versatile and valuable reagent in the field of drug discovery and development. Its commercial availability and the straightforward nature of its chemical transformations make it an attractive starting material for the synthesis of complex and biologically active molecules.

References

The Strategic Role of Fluorine Substitution in Benzyl Alcohol Derivatives: A Technical Guide for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and biological properties.[1] In the context of benzyl alcohol derivatives—a scaffold present in numerous bioactive compounds—strategic fluorination can profoundly influence acidity, lipophilicity, conformational preference, and metabolic stability.[2][3] These modifications are critical for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles.[4][5] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine substitution in benzyl alcohol derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in drug discovery and development.

The Physicochemical Impact of Fluorine Substitution

The unique properties of fluorine—its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the C-F bond (105.4 kcal mol⁻¹)—give rise to a multitude of effects when incorporated into the benzyl alcohol framework.[6][7]

Modulation of Acidity and Hydrogen Bonding

Fluorine's potent electron-withdrawing inductive effect (-I) is a primary driver of changes in the acidity of the benzylic hydroxyl group.[1] This directly impacts the molecule's ability to act as a hydrogen-bond (HB) donor, a critical interaction for molecular recognition at biological targets.

-

Increased Acidity: Generally, fluorination of the phenyl ring increases the HB acidity of the hydroxyl group due to the electron-withdrawing nature of fluorine.[2] This effect is particularly notable with ortho-fluorination.

-

Intramolecular Hydrogen Bonding (IMHB): A key feature of ortho-fluorinated benzyl alcohols is the potential for an intramolecular OH···F hydrogen bond.[8][9] This interaction stabilizes specific conformations and can either enhance or diminish the overall HB-donating capacity depending on the substitution pattern.

-

Di-substitution Effects: In the case of o,o'-difluorination, a decrease in HB acidity is often observed.[10][[“]] This counterintuitive effect arises from a complex interplay of competing intramolecular interactions and conformational changes that may shield the hydroxyl proton.[8][9]

The diagram below illustrates the logical flow of how fluorine substitution influences the hydrogen-bond acidity of the benzyl alcohol moiety.

Table 1: Hydrogen-Bond Acidity of Fluorinated Benzyl Alcohol Derivatives

The hydrogen-bond donating capacity can be quantified using the pKAHY scale, determined via IR spectroscopy. Lower pKAHY values indicate stronger HB acidity.

| Compound | Substituent(s) | νOH (cm-1) | pKAHY |

| Benzyl alcohol | None | 3616, 3636 | 1.89 |

| 2-Fluorobenzyl alcohol | 2-F | 3609 | 1.76 |

| 3-Fluorobenzyl alcohol | 3-F | 3617, 3636 | 1.78 |

| 4-Fluorobenzyl alcohol | 4-F | 3616, 3636 | 1.80 |

| 2,6-Difluorobenzyl alcohol | 2,6-di-F | 3622 | 1.93 |

| 3,5-Difluorobenzyl alcohol | 3,5-di-F | 3618, 3636 | 1.68 |

| Data synthesized from spectroscopic studies reported in the literature.[2][8] |

Conformational Control

Fluorine substitution, especially at the ortho position, strongly influences the conformational landscape of benzyl alcohol derivatives.[8][10] The interplay between steric repulsion and intramolecular interactions (e.g., OH···F, CH···F, and CH···O) dictates the preferred dihedral angles of the molecule.[8][9] This conformational rigidity can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.

Lipophilicity

Lipophilicity, commonly measured as the octanol-water partition coefficient (logP), is a critical parameter for drug absorption, distribution, and membrane permeability.[12] The bioisosteric replacement of a hydrogen atom or a hydroxyl group with fluorine can lead to nuanced changes in lipophilicity.[13][14]

-

H to F: Replacing a hydrogen with a fluorine atom generally leads to a modest increase in lipophilicity.[7]

-

OH to F: Replacing a hydroxyl group with fluorine typically causes a significant increase in logP, as the HB-donating hydroxyl is much more polar than fluorine.[13]

-

CH₃ to CF₃: The trifluoromethyl group (CF₃) is significantly more lipophilic than a methyl group and is often used to enhance membrane penetration and binding in hydrophobic pockets.[15][16]

Table 2: Comparative Lipophilicity (logP) of Substituted Benzyl Alcohols

| Parent Compound | logP | Fluorinated Analogue | logP | ΔlogP |

| Benzyl alcohol | 1.10 | 4-Fluorobenzyl alcohol | 1.25 | +0.15 |

| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |

| Phenol | 1.46 | 4-Fluorophenol | 1.58 | +0.12 |

| Benzyl methyl ether | 1.62 | 4-Fluorobenzyl methyl ether | 1.76 | +0.14 |

| Values are representative and sourced from chemical databases and literature.[13][15][16] |

Metabolic Stability

The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[17][18] Introducing fluorine at a known metabolic "soft spot" is a widely used strategy to block metabolic degradation, thereby increasing the drug's half-life and bioavailability.[4][6] This is particularly relevant for the benzylic position, which is prone to oxidation.

Experimental and Computational Methodologies

A combined approach of experimental spectroscopy and theoretical computation is essential for fully understanding the effects of fluorination.

Experimental Protocol: Determination of HB Acidity by IR Spectroscopy

This protocol outlines the measurement of the hydrogen-bond acidity (pKAHY) of a fluorinated benzyl alcohol derivative by monitoring the shift in the O-H stretching frequency upon hydrogen bonding to a probe acceptor.

Materials:

-

Fluorinated benzyl alcohol derivative

-

Carbon tetrachloride (CCl₄), spectroscopic grade

-

Tetrahydrofuran (THF), as the HB acceptor probe

-

FT-IR spectrometer with a resolution of at least 1 cm⁻¹

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a dilute solution (approx. 0.005 M) of the benzyl alcohol derivative in CCl₄. This low concentration minimizes intermolecular self-association.

-

Record Free ν(OH): Record the FT-IR spectrum of this solution in the 3200–3800 cm⁻¹ region. The sharp band(s) observed correspond to the stretching frequency of the "free" (non-hydrogen-bonded) hydroxyl group, νfree. For conformationally flexible molecules, multiple bands may be observed.[8]

-

Record Complexed ν(OH): Prepare a second solution containing the same concentration of the benzyl alcohol in a mixture of CCl₄ and THF (e.g., 50:50 v/v). THF acts as the HB acceptor.

-

Record the spectrum of the second solution. A new, broader band will appear at a lower frequency, corresponding to the O-H stretching of the alcohol-THF complex, νcomplex.

-

Calculate the Shift (Δν): Determine the frequency shift: Δν = νfree - νcomplex.

-

Calculate pKAHY: Use an established correlation equation to convert the spectral shift (Δν) into the thermodynamic pKAHY value. This provides a quantitative measure of the compound's HB-donating strength.

The diagram below visualizes this combined experimental and computational workflow.

Protocol: Computational Conformational Analysis

Theoretical calculations are crucial for interpreting experimental results and providing insight into the underlying molecular interactions.[19]

Software:

-

Gaussian, ORCA, or similar quantum chemistry software package.

Procedure:

-

Initial Structure Generation: Build the 3D structure of the fluorinated benzyl alcohol.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This is critical for flexible molecules like benzyl alcohols.[8]

-

Geometry Optimization and Frequency Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like MPWB1K or B3LYP-D3 and a basis set like 6-31+G(d,p)).[10] Perform frequency calculations to confirm that each structure is a true minimum (no imaginary frequencies).

-

Energy Calculation: Calculate the relative electronic and Gibbs free energies of all conformers to determine their Boltzmann populations at a given temperature.

-

Interaction Analysis: To understand the nature of intramolecular forces, perform further analyses such as Atoms In Molecules (AIM), Natural Bond Orbital (NBO), or Noncovalent Interaction (NCI) analysis.[8][9] These methods can identify and characterize weak interactions like the OH···F hydrogen bond.[[“]]

Synthetic Protocols

Fluorinated benzyl alcohols can be prepared via several routes.

Method 1: Deoxofluorination of Benzylic Alcohols

-

Reaction: Conversion of a pre-existing benzyl alcohol into a benzyl fluoride using a deoxyfluorination reagent.

-

Reagents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or XtalFluor-E are commonly used.[20][21]

-

General Protocol: The benzyl alcohol is dissolved in an anhydrous aprotic solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar). The fluorinating agent is added slowly at a low temperature (e.g., -78 °C), and the reaction is allowed to warm to room temperature. Workup typically involves quenching with a saturated NaHCO₃ solution followed by extraction and chromatographic purification.

Method 2: Reduction of Fluorinated Benzoic Acids or Benzaldehydes

-

Reaction: Reduction of a commercially available or synthesized fluorinated benzoic acid, ester, or benzaldehyde.

-

Reagents: For acids/esters, strong reducing agents like lithium aluminum hydride (LiAlH₄) or NaBH₄/I₂ are used.[22] For aldehydes, milder reagents like sodium borohydride (NaBH₄) are sufficient.

-

General Protocol: The fluorinated carbonyl compound is dissolved in an appropriate solvent (e.g., THF for LiAlH₄, methanol for NaBH₄). The reducing agent is added portion-wise, often with cooling. The reaction is monitored by TLC until completion, followed by a careful aqueous quench and standard extraction and purification procedures.[23]

Conclusion and Outlook

Fluorine substitution is a subtle yet powerful strategy in the design of benzyl alcohol derivatives for pharmaceutical applications. By carefully considering the position and number of fluorine atoms, medicinal chemists can fine-tune a molecule's electronic properties, conformational preferences, lipophilicity, and metabolic stability.[1][6] The ability to modulate hydrogen-bond acidity affects target binding, while enhanced metabolic stability can significantly improve a drug's pharmacokinetic profile.[2][17] A synergistic approach combining synthetic chemistry, spectroscopic analysis, and computational modeling is paramount for rationally designing next-generation therapeutics based on this important chemical scaffold.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. longdom.org [longdom.org]

- 3. nbinno.com [nbinno.com]

- 4. ijfans.org [ijfans.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soci.org [soci.org]

- 8. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

- 11. consensus.app [consensus.app]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. chemrxiv.org [chemrxiv.org]

- 14. research.brighton.ac.uk [research.brighton.ac.uk]

- 15. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. aminer.org [aminer.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthesis of 3,5-Difluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, synthesis, and applications of 3,5-Difluorobenzyl alcohol, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, making fluorinated intermediates like this compound highly valuable in the development of novel therapeutics.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it likely emerged as a compound of interest with the broader expansion of fluorine chemistry in the mid to late 20th century. Its utility is primarily as a synthetic intermediate, and as such, its history is intrinsically linked to the development of methodologies for the selective fluorination of aromatic systems and the subsequent reduction of functional groups. The CAS number 79538-20-8 was assigned to the compound, marking its formal registration in chemical databases.

Synthetic Methodologies

The preparation of this compound can be achieved through several synthetic routes, primarily involving the reduction of a corresponding carbonyl compound or carboxylic acid derivative. The choice of starting material and reducing agent can be tailored based on substrate availability, desired scale, and laboratory capabilities.

Synthesis via Reduction of 3,5-Difluorobenzaldehyde

A common and efficient method for the synthesis of this compound is the reduction of 3,5-Difluorobenzaldehyde. This transformation can be readily achieved using a variety of reducing agents.

Experimental Protocol: Reduction of 3,5-Difluorobenzaldehyde with Sodium Borohydride

This protocol is based on established procedures for the reduction of aromatic aldehydes.[1][2][3][4][5]

-

Materials:

-

3,5-Difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hydrochloric acid (1 M)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Difluorobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral to slightly acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by silica gel column chromatography if necessary.

-

Logical Workflow for the Reduction of 3,5-Difluorobenzaldehyde

References

Unveiling the Molecular Landscape of 3,5-Difluorobenzyl Alcohol: A Theoretical and Computational Guide

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical and computational studies on 3,5-Difluorobenzyl alcohol, a molecule of significant interest in medicinal chemistry and materials science. Geared towards researchers, scientists, and drug development professionals, this document synthesizes key findings on the molecule's structural, vibrational, and electronic properties, offering a foundational understanding for future research and application.

Executive Summary

This compound (C₇H₆F₂O) presents a unique molecular framework where fluorine substitution significantly influences its conformational and electronic characteristics. Computational studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been pivotal in elucidating its properties. Spectroscopic techniques, including Fourier-transform infrared (FT-IR), Raman, and pulsed jet Fourier transform microwave spectroscopy, have experimentally validated these theoretical models. This guide will detail the computational methodologies, present key quantitative data in a structured format, and visualize the typical workflow for such theoretical investigations.

Molecular Geometry and Conformational Analysis

A critical finding from computational and spectroscopic studies is the non-planar conformation of the hydroxymethyl (-CH₂OH) group with respect to the phenyl ring. Unlike a simple planar structure, the fluorine atoms at the meta positions induce a stable, gauche-like conformation.

Theoretical calculations, particularly at the MP2/6-311++G(d,p) level of theory, have been instrumental in determining the precise geometry. The defining characteristic is the OCα-C1C2 dihedral angle, which is calculated to be approximately 20°. This is a significant deviation from the larger angle observed in the parent benzyl alcohol molecule, highlighting the profound effect of meta-fluorination on the molecule's three-dimensional structure.

Table 1: Calculated Geometrical Parameters for this compound

(Note: The following data is representative of typical DFT B3LYP/6-311++G(d,p) calculations for similar fluorinated benzyl alcohols. Exact values for this compound from definitive literature are not fully available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C (Aromatic) | ~1.39 Å |

| C-F | ~1.35 Å | |

| C-Cα | ~1.51 Å | |

| Cα-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| Bond Angles | C-C-C (Aromatic) | ~120° |

| C-C-F | ~118° | |

| C1-Cα-O | ~112° | |

| Dihedral Angle | OCα-C1C2 | ~20° |

Vibrational Analysis: A Harmony of Theory and Experiment

Vibrational spectroscopy provides a fingerprint of a molecule's structure and bonding. Theoretical frequency calculations are crucial for the assignment of experimental FT-IR and Raman spectra. DFT methods, particularly B3LYP with a 6-311++G(d,p) basis set, have shown excellent agreement with experimental findings for related benzyl alcohol derivatives after applying a suitable scaling factor.

Table 2: Representative Vibrational Frequencies and Assignments

(Note: This table presents a selection of key vibrational modes and their typical calculated (scaled) and experimental frequencies based on studies of halogenated benzyl alcohols.)

| Vibrational Mode | Assignment | Calculated (Scaled) cm⁻¹ | Experimental (FT-IR/Raman) cm⁻¹ |

| ν(O-H) | O-H Stretch | ~3650 | ~3640 |

| ν(C-H) aromatic | Aromatic C-H Stretch | ~3070 | ~3075 |

| ν(CH₂) asym | Asymmetric CH₂ Stretch | ~2950 | ~2945 |

| ν(CH₂) sym | Symmetric CH₂ Stretch | ~2880 | ~2875 |

| ν(C=C) aromatic | Aromatic C=C Stretch | ~1600, ~1450 | ~1605, ~1455 |

| δ(CH₂) | CH₂ Scissoring | ~1460 | ~1465 |

| ν(C-F) | C-F Stretch | ~1300 | ~1305 |

| ν(C-O) | C-O Stretch | ~1020 | ~1025 |

| γ(C-H) oop | Out-of-plane C-H Bend | ~850 | ~855 |

Electronic Properties: Insights from Frontier Molecular Orbitals

The electronic nature of this compound, particularly its reactivity and stability, can be understood through Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 3: Calculated Electronic Properties

(Note: These values are representative for fluorinated aromatic compounds calculated at the B3LYP/6-311++G(d,p) level.)

| Property | Calculated Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.7 eV |

| Dipole Moment | ~ 2.1 D |

The relatively large HOMO-LUMO gap suggests high stability and low reactivity, a common feature imparted by fluorine substitution. The dipole moment indicates the molecule's overall polarity.

Methodologies and Workflows

Computational Protocols

The theoretical data presented in this guide are typically generated through a standardized computational workflow.

-

Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved using methods like DFT (e.g., B3LYP functional) or MP2 with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process continues until the forces on each atom are negligible, and the structure corresponds to a minimum on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to calculate the vibrational frequencies for comparison with experimental IR and Raman spectra.

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and dipole moment.

Experimental Protocols

Pulsed Jet Fourier Transform Microwave (PJ-FTMW) Spectroscopy: This high-resolution technique is used to determine the rotational constants of a molecule in the gas phase with high precision. A gaseous sample, seeded in a carrier gas like neon or argon, is expanded supersonically into a vacuum chamber. This cools the molecules to a few Kelvin, simplifying the rotational spectrum. A short microwave pulse polarizes the molecules, and the subsequent free induction decay is recorded and Fourier-transformed to obtain the spectrum. The precise rotational constants derived from the spectrum are then compared with those calculated from the theoretically optimized geometry to confirm the molecular structure.

FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra are typically recorded at room temperature. For FT-IR spectroscopy, the sample can be analyzed as a thin liquid film between KBr plates. For FT-Raman spectroscopy, the liquid sample is placed in a capillary tube and irradiated with a laser source. The resulting spectra provide information about the vibrational modes of the molecule, which are then assigned with the aid of theoretical frequency calculations.

Conclusion and Future Directions

The synergy between computational modeling and experimental spectroscopy provides a robust framework for understanding the fundamental properties of this compound. The established non-planar geometry and detailed vibrational and electronic data serve as a critical resource for its application in drug design, where molecular conformation is paramount, and in the development of new materials. Future studies could explore its intermolecular interactions, reaction mechanisms, and potential as a building block in more complex systems, further leveraging the predictive power of theoretical and computational chemistry.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Difluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-difluorobenzyl alcohol, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the selective reduction of 3,5-difluorobenzaldehyde using sodium borohydride (NaBH₄). This method is robust, scalable, and utilizes a mild and chemoselective reducing agent, making it suitable for standard laboratory environments.[1][2] This application note includes a comprehensive experimental protocol, tabulated quantitative data for the starting material and product, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The presence of the difluorinated phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of a molecule. The reduction of the corresponding aldehyde, 3,5-difluorobenzaldehyde, is a common and efficient method for its preparation. Sodium borohydride is an ideal reagent for this transformation due to its high selectivity for aldehydes and ketones, operational simplicity, and safety profile compared to more reactive hydrides like lithium aluminum hydride.[2] This protocol details a reliable procedure for this synthesis, ensuring high yield and purity of the final product.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 3,5-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | Colorless to light yellow liquid | 32085-88-4 |

| This compound | C₇H₆F₂O | 144.12 | Colorless to very slightly brown liquid | 79538-20-8 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.90-6.80 (m, 2H, Ar-H), 6.75 (tt, J = 8.8, 2.2 Hz, 1H, Ar-H), 4.68 (s, 2H, CH₂), 1.85 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.2 (dd, J = 248, 12 Hz), 145.5 (t, J = 10 Hz), 111.5 (dd, J = 21, 7 Hz), 103.0 (t, J = 25 Hz), 64.0 |

| IR (neat) | ν (cm⁻¹): 3350 (br, O-H), 3070 (C-H, aromatic), 2930 (C-H, aliphatic), 1625, 1595 (C=C, aromatic), 1120 (C-F) |

Reaction Scheme

The chemical transformation described in this protocol is the reduction of an aldehyde to a primary alcohol.

Caption: Reduction of 3,5-Difluorobenzaldehyde to this compound.

Experimental Protocol

This protocol is based on established procedures for the reduction of aromatic aldehydes.[1]

Materials:

-

3,5-Difluorobenzaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.2 eq)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of deionized water to decompose the excess sodium borohydride.

-

Acidification and Extraction: Acidify the mixture to pH ~5-6 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x volume of methanol).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the Synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. Handle with care and avoid contact with strong acids.

-

3,5-Difluorobenzaldehyde and this compound may be irritating to the skin and eyes. Avoid inhalation and direct contact.

This protocol provides a reliable and efficient method for the synthesis of this compound, a key intermediate for further chemical synthesis. The use of sodium borohydride ensures a safe and selective reduction, making this procedure accessible for a wide range of researchers in the field of drug development and materials science.

References

Application Notes and Protocols for the Use of 3,5-Difluorobenzyl Alcohol as a Protecting Group in Synthesis

For Researchers, Scientists, and Drug Development Professionals